molecular formula C19H25NO3 B2938233 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one CAS No. 2310153-13-8

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one

Cat. No.: B2938233
CAS No.: 2310153-13-8
M. Wt: 315.413
InChI Key: XDEFTUVOVPSBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound that features a piperidine ring, a cyclobutylidene group, and a dimethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclobutylidene Group: This step might involve the use of cyclobutylidene intermediates under specific conditions.

    Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyclobutylidenepiperidin-1-yl)-2-phenylethan-1-one: Similar structure but lacks the dimethoxy groups.

    1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)propan-1-one: Similar but with an additional carbon in the chain.

Uniqueness

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is unique due to the presence of both the cyclobutylidene and dimethoxyphenyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-22-17-7-6-14(12-18(17)23-2)13-19(21)20-10-8-16(9-11-20)15-4-3-5-15/h6-7,12H,3-5,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEFTUVOVPSBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(=C3CCC3)CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.